{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone
Description
{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone: is a complex organic compound that features a piperidine and piperazine ring system
Properties
IUPAC Name |
[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-20-9-11-21(12-10-20)18(23)14-5-7-22(8-6-14)27(24,25)17-13-15(19)3-4-16(17)26-2/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJXNXLXQNCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: These groups are usually introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Formation of the Piperazine Ring: This involves the reaction of the piperidine derivative with a suitable piperazine precursor.
Final Coupling: The final step involves coupling the piperidine and piperazine derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include sulfides and thiols.
Substitution: Products depend on the nucleophile used but can include various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the effects of fluorine and methoxy groups on biological activity. It can also serve as a probe to investigate the role of sulfonyl groups in biochemical processes.
Medicine
In medicine, the compound may have potential as a pharmaceutical agent. Its unique structure could be exploited to develop new drugs with specific targets and mechanisms of action.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to certain receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The piperidine and piperazine rings provide structural rigidity and influence the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone
- {1-[(5-Methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone
- {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-ethylpiperazin-1-yl)methanone
Uniqueness
The unique combination of a fluorine atom, methoxy group, and sulfonyl group in {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone sets it apart from similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
